(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one

asymmetric synthesis α-amino acids chiral auxiliary

Researchers often face inconsistent yields and racemization in chiral amino acid synthesis. The (5R)-Dellaria oxazinone (CAS 121269-46-3) resolves this with its homochiral scaffold and Cbz protecting group, enabling highly diastereoselective enolate alkylation (de ≥ 97.6%). • Validated one-pot, three-step deprotection delivers L-α-amino acid ethyl ester HCl in 60-80% yield with no racemization. • Three-step template synthesis achieves up to 80% yield without chromatography, ideal for process scale and isotopic labeling. • Orthogonal Cbz deprotection by hydrogenolysis preserves acid-labile Boc groups in complex multistep syntheses.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 121269-46-3
Cat. No. B047125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one
CAS121269-46-3
Synonyms(5R)-3,4,5,6-TETRAHYDRO-5-PHENYL-N-(BENZYLOXYCARBONYL)-4(H)-1,4-OXAZIN-2-ONE
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESC1C(N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17NO4/c20-17-11-19(16(13-22-17)15-9-5-2-6-10-15)18(21)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1
InChIKeyXIQFZWUXPOOQCF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-N-Cbz-5-Phenyl-1,4-Oxazin-2-One: Chiral Glycine Enolate Template


The compound (5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one (CAS 121269-46-3), also known as benzyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate or Dellaria's oxazinone, is a homochiral cyclic glycine equivalent belonging to the 1,4-oxazin-2-one class [1]. It bears a C5-phenyl stereodirecting group and an N4-benzyloxycarbonyl (Cbz) protecting group, which together enable highly diastereoselective enolate alkylation for the enantioselective synthesis of α-amino acid derivatives . The (5R) configuration, derived from (R)-2-phenylglycinol, provides access to L-configured (or D-configured, depending on deprotection strategy) α-amino acids with diastereomeric excesses exceeding 97.6% . It is supplied as a research chemical and chiral building block by multiple vendors including BOC Sciences, Dayang Chem, and Pi Pharm .

(5R)-N-Cbz-5-Phenyl-1,4-Oxazin-2-One: Substitution Failure Reasons


Chiral glycine enolate templates are not interchangeable because their stereochemical outcome, reactivity, and deprotection chemistry are inextricably linked. Swapping the (5R)-Cbz oxazinone for its (5S)-enantiomer (CAS 147700-91-2) inverts the absolute configuration of the α-amino acid product; substituting the N-Cbz protecting group with N-Boc (CAS 119878-90-9) alters both the enolate facial selectivity model (the A(1,3)-strain interaction between the N4-acyl terminus and the C5-phenyl group is protecting-group-dependent) and the downstream deprotection strategy (hydrogenolytic vs. acidic) . Using the N-unprotected morpholinone (CAS 121269-45-2) precludes enolate formation entirely due to the absence of N-acyl activation. Even within the oxazinone class, Williams' 5,6-diphenyloxazinone exhibits different steric environments and has been documented to suffer from electrocyclic ring-opening side reactions during attempted monoalkylation—a failure mode not observed with the Dellaria template [1]. Replacing the oxazinone scaffold with an Evans oxazolidinone introduces a five-membered ring with different conformational constraints; comparative studies have shown that oxazinanones can deliver higher stereoselectivities in enolate alkylation than the corresponding Evans oxazolidin-2-ones [2].

(5R)-N-Cbz-5-Phenyl-1,4-Oxazin-2-One: Differentiation Evidence


Diastereoselectivity in Glycine Enolate Alkylation

The Dellaria oxazinone (target compound, as its glycine enolate synthon 7 or 8) achieves alkylation diastereomeric excess (de) of ≥97.6% across a range of electrophiles, from highly reactive α-haloacetate esters to less reactive n-butyl iodide . This was established as being under kinetic control, and the stereochemical outcome is governed by an A(1,3)-strain interaction between the N4-Cbz protecting group terminus and the C5-phenyl substituent, confirmed by single-crystal X-ray analysis of an alkylation adduct . While Evans' oxazolidinones are well-established and deliver high diastereoselectivities in enolate alkylations (typically >95% de for glycine enolate equivalents) [1], the Davies group demonstrated in a direct comparative study that certain N-acyl oxazinanones (the six-membered ring class to which the target compound belongs) can achieve higher stereoselectivities than the corresponding Evans oxazolidin-2-ones [2]. Furthermore, the Schöllkopf bis-lactim ether methodology, while versatile, has documented cases of low diastereoselectivities in certain alkylations [3], whereas the Dellaria oxazinone maintains consistently high de across a broad electrophile scope .

asymmetric synthesis α-amino acids chiral auxiliary enolate alkylation

Chromatography-Free One-Pot Synthesis

The Dastlik–Giles–Roos synthesis of (R)- or (S)-N-Cbz-5-phenyl-1,4-oxazin-2-one proceeds via a three-step, essentially one-pot sequence from (R)- or (S)-2-phenylglycinol and phenyl bromoacetate, achieving overall yields of up to 80% without the need for chromatographic purification or intermediate isolation [1]. This is a significant practical advantage over Evans' oxazolidinone auxiliaries, which typically require multi-step synthesis with column chromatography at each stage, and over Williams' diphenyloxazinone, which has been noted to require more reaction steps to build its structure and necessitates acidic cleavage at elevated temperatures [2]. The Roos group subsequently demonstrated improved access to the Dellaria template, further enhancing its practical utility for larger-scale applications [3]. The one-pot nature and avoidance of chromatography are particularly valuable for isotopically labeled syntheses where minimizing material loss is critical; the Dellaria oxazinone has been repeatedly used for 13C-labeled amino acid preparations [4].

chiral auxiliary synthesis one-pot synthesis process chemistry scalability

Orthogonal Cbz Deprotection Strategy

The N-Cbz protecting group on the Dellaria oxazinone is cleaved by catalytic hydrogenolysis (H₂, Pd/C), releasing toluene and the free amine [1]. This deprotection mode is fully orthogonal to the acidic conditions required for N-Boc removal, enabling sequential or selective deprotection strategies in complex synthetic sequences [2]. In contrast, the N-Boc analog of this oxazinone (CAS 119878-90-9 or 220077-24-7) requires acidic conditions (TFA or HCl) for deprotection, which can be incompatible with acid-sensitive functionality and has been documented to cause degradation of the deprotected product due to fragility of the α-carbon–nitrogen bond under acidic conditions [3]. The Dellaria one-pot, three-step deprotection procedure (ethanolysis, hydrogenolysis, acid hydrolysis) delivers α-amino acid ethyl ester hydrochloride salts in 60–80% overall yield with no racemization, as confirmed by Mosher amide analysis . This streamlined deprotection contrasts with the multi-step sequences often required for Evans oxazolidinone removal.

protecting group strategy orthogonal deprotection hydrogenolysis peptide synthesis

Broad Electrophile Scope and Robustness

The Dellaria oxazinone glycine enolate demonstrates remarkably broad electrophile tolerance. In the foundational study, high diastereoselectivities (de ≥ 97.6%) were maintained for electrophiles spanning the reactivity spectrum from highly reactive α-haloacetate esters to the significantly less reactive n-butyl iodide . This is not universally true for other chiral glycine enolate systems. The Schöllkopf bis-lactim ether, for instance, has documented cases of low diastereoselectivities with certain electrophiles [1]. Moreover, the Williams diphenyloxazinone-based glycine equivalent (6-methyl-5,6-diphenyl-1,4-oxazin-2-one) was reported to undergo electrocyclic ring-opening as a major pathway upon attempted monoalkylation, yielding only minute amounts of the desired product—a failure mode not observed with the Dellaria template [2]. The Roos group further extended the electrophile scope to sensitive bifunctional electrophiles (triflate/halide combinations), achieving good yields (85–93%) of highly diastereoselective alkylation products and providing entry into β-amino acid systems [3].

substrate scope electrophile compatibility enolate alkylation method robustness

Isotopically Labeled Amino Acid Synthesis Platform

The Dellaria oxazinone has been repeatedly and successfully employed as the chiral glycine equivalent of choice for the asymmetric synthesis of a wide range of 13C-labeled L-amino acids. Documented examples include L-[3-13C]alanine (from [13C]methyl iodide), L-[3-13C]phenylalanine and L-[3-13C]tyrosine (from [13C]carbon monoxide via [α-13C]benzyl bromides), L-[2-13C]aspartic acid (from sodium [2-13C]acetate), L-[4-13C]glutamic acid and L-[4-13C]glutamine, and L-[4-13C]lysine [1]. In each case, alkylation proceeded with high diastereoselectivity, and the subsequent ethanolysis–hydrogenolysis–acid hydrolysis sequence delivered the labeled amino acids in high optical purity without racemization [1]. This body of work spanning multiple independent research groups establishes the Dellaria oxazinone as a validated, reproducible platform for preparing isotopically labeled amino acids—a demanding application where material cost is extremely high and failed reactions are disproportionately expensive. Other chiral glycine templates have been used for isotopic labeling (e.g., Schöllkopf bis-lactim ether, Evans oxazolidinones), but the Dellaria oxazinone's combination of high diastereoselectivity, straightforward synthesis, and one-pot deprotection has made it a preferred choice across multiple 13C-labeling programs .

isotopic labeling 13C amino acids radiopharmaceutical precursors PET tracer synthesis

(5R)-N-Cbz-5-Phenyl-1,4-Oxazin-2-One: Application Scenarios


Scalable Enantioselective L-α-Amino Acid Synthesis

The Dellaria oxazinone is optimally deployed when a program requires a reliable, high-yielding route to enantiopure L-α-amino acids (or their D-counterparts using the (5S)-enantiomer). The established protocol—(i) enolate formation with LiHMDS at −78 °C, (ii) alkylation with the desired electrophile (achieving de ≥ 97.6% across diverse substrates), (iii) one-pot, three-step deprotection (ethanolysis, hydrogenolysis, acid hydrolysis) delivering the α-amino acid ethyl ester hydrochloride in 60–80% overall yield with no racemization —provides a validated end-to-end workflow. This scenario is particularly attractive when the target amino acid is non-proteinogenic or requires isotopic labeling, where the 80% synthetic access yield to the oxazinone template itself [1] minimizes upfront material cost.

Orthogonal N-Protecting Group Strategy

In complex molecule synthesis where orthogonal protection of multiple amine functionalities is required, the Cbz-protected Dellaria oxazinone serves a dual role: chiral auxiliary for stereoselective C–C bond formation and masked amine that can be unveiled by hydrogenolysis without affecting acid-labile Boc groups elsewhere in the molecule [2]. This is not possible with the N-Boc analog (CAS 119878-90-9), which demands acidic deprotection conditions that would simultaneously cleave other Boc groups and risk degradation of acid-sensitive intermediates [3]. This orthogonal deprotection capability is critical in peptide chemistry and natural product total synthesis where protecting group compatibility dictates synthetic route feasibility.

Chromatography-Free Process Chemistry

The three-step, essentially one-pot synthesis of the Dellaria oxazinone proceeding in up to 80% overall yield without chromatographic purification [1] makes it uniquely suited for process-scale manufacture where column chromatography is a major bottleneck. Compared to Evans oxazolidinones (multi-step with chromatography) or Williams diphenyloxazinone (more steps, acidic high-temperature cleavage) [4], the Dellaria template offers a significantly simplified purification profile. This advantage extends to the alkylation products, which can often be carried forward through the one-pot deprotection without intermediate purification, further reducing solvent consumption, silica waste, and processing time.

Isotopically Labeled Amino Acid Production

The Dellaria oxazinone has an established and cross-validated track record across multiple independent laboratories for the asymmetric synthesis of 13C-labeled amino acids including alanine, phenylalanine, tyrosine, aspartic acid, glutamic acid, glutamine, and lysine . The combination of (i) high-yielding template synthesis (80% without chromatography, minimizing loss of precious labeled starting material), (ii) consistently high diastereoselectivity (de ≥ 97.6%) even with labeled electrophiles, and (iii) one-pot deprotection that minimizes handling steps (each step representing a potential yield loss with expensive isotopes) makes this the preferred glycine equivalent platform for isotope chemistry programs where the cost of failure is orders of magnitude higher than for unlabeled synthesis.

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